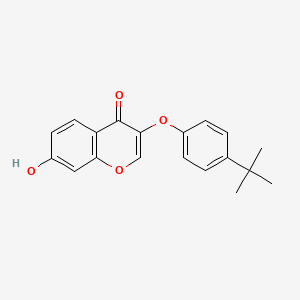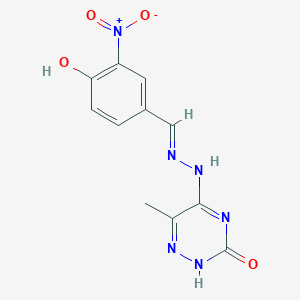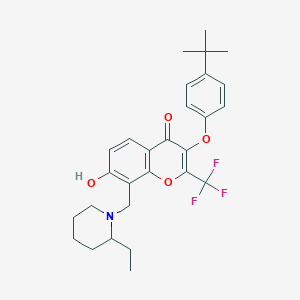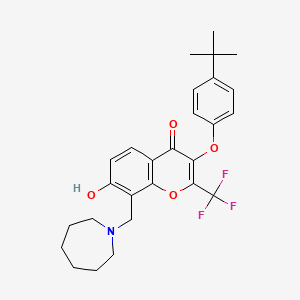
3-(4-tert-butylphenoxy)-7-hydroxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-Butylphenoxy)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a chromenone core with a tert-butylphenoxy group at the 3-position and a hydroxyl group at the 7-position, which contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenoxy)-7-hydroxy-4H-chromen-4-one typically involves the reaction of 4-tert-butylphenol with appropriate chromenone precursors under controlled conditions. One common method includes the use of a base-catalyzed etherification reaction, where 4-tert-butylphenol reacts with 7-hydroxy-4H-chromen-4-one in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and minimizes the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-tert-Butylphenoxy)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chromenone core can be reduced to a dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butylphenoxy group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of 7-keto-4H-chromen-4-one derivatives
Reduction: Formation of dihydrochromenone derivatives
Substitution: Formation of substituted phenoxy derivatives
Wissenschaftliche Forschungsanwendungen
3-(4-tert-Butylphenoxy)-7-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(4-tert-butylphenoxy)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a potential MAO B inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine. This inhibition can lead to increased dopamine levels in the brain, which is beneficial in the treatment of Parkinson’s disease . Additionally, its antagonistic effect on histamine H3 receptors can modulate histamine release and influence various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: A precursor in the synthesis of 3-(4-tert-butylphenoxy)-7-hydroxy-4H-chromen-4-one, known for its use in the production of epoxy resins and as a plasticizer.
1-(3-(4-tert-Butylphenoxy)propyl)piperidine (DL76): A dual-target ligand with MAO B inhibitory activity and histamine H3 receptor antagonism, similar to the compound .
Uniqueness
This compound stands out due to its unique combination of a chromenone core and a tert-butylphenoxy group, which imparts distinct chemical properties and biological activities. Its dual functionality as an MAO B inhibitor and histamine H3 receptor antagonist makes it a valuable compound for research in neurodegenerative diseases and other medical applications .
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenoxy)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-19(2,3)12-4-7-14(8-5-12)23-17-11-22-16-10-13(20)6-9-15(16)18(17)21/h4-11,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSUQCMSFCRNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B7738515.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B7738520.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]acetamide](/img/structure/B7738527.png)
![2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(Z)-(4-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B7738530.png)
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-(3-methoxy-4-propoxyphenyl)methylideneamino]propanamide](/img/structure/B7738537.png)


![3-(4-tert-butylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7738560.png)

![8-[(dibutylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7738575.png)

![4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B7738596.png)
![2-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7738605.png)
